molecular formula C18H22N6O3S B2746042 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide CAS No. 1112308-96-9

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide

Cat. No.: B2746042
CAS No.: 1112308-96-9
M. Wt: 402.47
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Description

3-{1-[(Carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. This compound features:

  • A carbamoylmethylsulfanyl (-S-CH₂-CONH₂) substituent at position 1 of the triazole ring, introducing polarity and hydrogen-bonding capability.
  • An N-(2-methylpropyl)propanamide side chain at position 4, contributing hydrophobic character and steric bulk.

The carbamoylmethyl group likely enhances solubility in polar solvents compared to bulkier aromatic substituents seen in structural analogs .

Properties

IUPAC Name

3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-11(2)9-20-15(26)7-8-23-16(27)12-5-3-4-6-13(12)24-17(23)21-22-18(24)28-10-14(19)25/h3-6,11H,7-10H2,1-2H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWTHDYASJBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-2-oxoethylthiol with a quinazoline derivative, followed by cyclization to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

a) Substituent Effects on Polarity and Solubility

  • N-(2-methylpropyl) (isobutyl) substitution introduces greater steric hindrance than smaller alkyl groups (e.g., propyl in ), which may influence binding to biological targets .

c) Bioactivity Considerations

  • While direct bioactivity data for the target compound are absent, analogs like those in and are synthesized for pharmacological screening. The triazoloquinazoline core is associated with CNS modulation (see for structurally related compounds) , but substituent variations significantly alter target specificity.

Lumping Strategy for Analog Classification

highlights that compounds with similar structures (e.g., shared triazoloquinazoline cores) may be grouped as "surrogates" for predictive modeling. The target compound and its analogs could be lumped together for studying:

  • Metabolic stability : Polar substituents (e.g., carbamoylmethyl) may reduce hepatic clearance compared to hydrophobic analogs.
  • Reactivity : Sulfanyl (-S-) linkages are prone to oxidation, but carbamoylmethyl groups may stabilize the thioether bond .

Biological Activity

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties.

  • Molecular Formula : C20_{20}H24_{24}N6_6O3_3S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1112434-43-1

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties. The following sections detail its effects on various cancer cell lines and mechanisms of action.

Anticancer Activity

Recent studies have shown that derivatives of triazoloquinazoline exhibit significant cytotoxic effects against several cancer cell lines. Notably, the compound was tested against:

  • Hepatocellular carcinoma (HePG-2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT-116)

In Vitro Studies

A study conducted on synthesized triazoloquinazoline derivatives revealed that the compound exhibited moderate cytotoxicity across the tested cell lines. The results are summarized in the following table:

Cell LineIC50 Value (µM)
HePG-229.47
MCF-739.41
PC3Moderate
HCT-11617.35

The highest anti-proliferative effect was observed against colorectal carcinoma (HCT-116), with an IC50 value of 17.35 µM, indicating potent activity compared to other tested lines .

The mechanisms underlying the anticancer effects of this compound are linked to its ability to inhibit key cellular pathways involved in tumor growth and proliferation. Specifically:

  • EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial for many cancers.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase in MCF-7 cells, leading to apoptosis.
  • Apoptotic Induction : The compound influences apoptosis-related proteins such as p53, Bax, and Bcl-2, promoting programmed cell death in cancer cells .

Case Studies and Research Findings

A notable case study involved the synthesis and pharmacological evaluation of triazoloquinazoline derivatives, including our compound of interest. The research highlighted the following findings:

  • Cytotoxicity Evaluation : In vitro assays demonstrated that compounds similar to 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo... exhibited varying degrees of cytotoxicity against multiple cancer cell lines.

Key Findings:

  • Compound 9 from the study showed significant inhibition against both HePG2 and HCT116 with IC50 values ranging from 17.35 to 39.41 µM.

This indicates a promising avenue for further development and optimization of triazoloquinazoline derivatives as potential anticancer agents .

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